molecular formula C19H28O2 B13383587 1-T; (c)(1/2)1-Dihydrotestosterone; (c)(1/2)1-DHT; Dihydroboldenone

1-T; (c)(1/2)1-Dihydrotestosterone; (c)(1/2)1-DHT; Dihydroboldenone

Cat. No.: B13383587
M. Wt: 288.4 g/mol
InChI Key: OKJCFMUGMSVJBG-UHFFFAOYSA-N
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Description

It is a 5α-reduced derivative of boldenone and differs from testosterone by having a 1(2)-double bond instead of a 4(5)-double bond in its A ring . This compound has been studied for its potent androgenic and anabolic properties, making it a subject of interest in both scientific research and athletic performance enhancement.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Testosterone can be synthesized through various chemical routes. One common method involves the reduction of boldenone. The process typically includes the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to achieve the desired 1(2)-double bond configuration .

Industrial Production Methods: Industrial production of 1-testosterone often involves large-scale chemical synthesis using similar reduction techniques. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Testosterone undergoes several types of chemical reactions, including:

    Oxidation: Conversion to 1-testosterone derivatives using oxidizing agents like potassium permanganate.

    Reduction: Further reduction to more saturated derivatives using agents like lithium aluminum hydride.

    Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

  • Oxidized derivatives with altered functional groups.
  • Reduced derivatives with increased saturation.
  • Substituted derivatives with halogen atoms or other substituents at specific positions.

Scientific Research Applications

1-Testosterone has been extensively studied for its applications in various fields:

Mechanism of Action

1-Testosterone exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones like testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This process stimulates the growth of androgen-sensitive tissues such as the prostate and seminal vesicles .

Comparison with Similar Compounds

    Testosterone: The primary male sex hormone, differing by the position of the double bond in the A ring.

    Boldenone: A precursor to 1-testosterone, with a different double bond configuration.

    Dihydrotestosterone: Another potent androgen, differing in its reduction state and double bond position.

Uniqueness of 1-Testosterone: 1-Testosterone is unique due to its specific double bond configuration, which imparts distinct anabolic and androgenic properties. It has a high potency in stimulating androgen receptor-dependent transactivation, making it a valuable compound for both research and practical applications .

Properties

IUPAC Name

17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJCFMUGMSVJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861609
Record name 17-Hydroxyandrost-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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